3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Beschreibung

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₀H₉BrF₂O₃ and a molecular weight of 295.08 grams per mole. The compound is registered under Chemical Abstracts Service number 1153234-13-9, providing its unique identifier within the chemical literature. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the substitution pattern on the benzene ring.

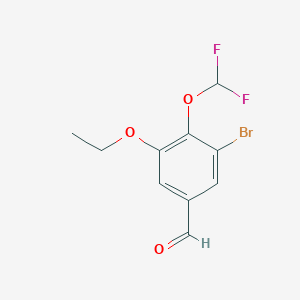

The structural characterization of this molecule reveals a benzaldehyde core with three distinct substituents arranged in specific positions. The bromine atom occupies the 3-position relative to the aldehyde group, while the difluoromethoxy group (-OCF₂H) is positioned at the 4-position, and the ethoxy group (-OCH₂CH₃) occupies the 5-position. The molecular descriptor language SMILES notation for this compound is CCOc1cc(C=O)cc(c1OC(F)F)Br, which provides a text-based representation of its connectivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉BrF₂O₃ | |

| Molecular Weight | 295.08 g/mol | |

| Chemical Abstracts Service Number | 1153234-13-9 | |

| MDL Number | MFCD12144228 | |

| InChI Key | HAGRESFVZPNRMJ-UHFFFAOYSA-N |

The compound exhibits significant structural complexity through its multiple functional groups, each contributing distinct electronic and steric properties to the overall molecular architecture. The difluoromethoxy group represents a particularly interesting structural feature, as it combines the electron-withdrawing properties of fluorine atoms with the electron-donating characteristics of an ether linkage. This duality creates unique electronic properties that distinguish this compound from simpler halogenated benzaldehydes.

Historical Context in Organofluorine Chemistry

The development of compounds like this compound represents the culmination of over 160 years of progress in organofluorine chemistry. The field began with the pioneering work of Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride, establishing the foundation for modern fluorine chemistry. This early work preceded even the isolation of elemental fluorine, which was not achieved until Henri Moissan's successful electrolysis of potassium hydrogen difluoride and hydrogen fluoride in 1886.

The introduction of difluoromethoxy functionality, as seen in the target compound, represents a significant advancement from the simple fluorination methods available in the early twentieth century. Historical development of organofluorine chemistry underwent dramatic acceleration during World War II, when the Manhattan Project required materials resistant to uranium hexafluoride, driving innovation in fluorocarbon synthesis. The metallic fluoride process using cobalt trifluoride, developed by Fowler based on Ruff's earlier work, demonstrated that metal fluorides of higher oxidation states could serve as powerful fluorinating agents.

The evolution toward complex difluoromethoxy-containing compounds reflects the sophistication achieved in modern organofluorine chemistry. Early attempts at direct fluorination with elemental fluorine often resulted in explosions or decomposed products, as reported by Bancroft and Jones in 1929 during attempted fluorination of benzene and toluene. However, advances in controlled fluorination techniques, including the development of low temperature gradient fluorination by Lagow and Margrave in 1970, enabled the synthesis of increasingly complex fluorinated molecules.

The specific incorporation of difluoromethoxy groups represents a refinement of these historical techniques, allowing chemists to introduce fluorine atoms in highly controlled patterns while maintaining the integrity of other functional groups within the molecule. This capability enables the synthesis of compounds like this compound, which would have been impossible using earlier, more aggressive fluorination methods.

Positional Isomerism in Polyhalogenated Benzaldehyde Derivatives

The study of this compound provides insight into the broader phenomenon of positional isomerism within polyhalogenated benzaldehyde derivatives. Several related compounds demonstrate how subtle changes in substitution patterns can create distinct molecular entities with potentially different properties and applications.

Analysis of related compounds reveals the structural diversity possible within this chemical family. 3-Bromo-4-(difluoromethoxy)benzaldehyde, with molecular formula C₈H₅BrF₂O₂ and molecular weight 251.02 grams per mole, represents a simpler analog lacking the ethoxy substitution. This compound, bearing Chemical Abstracts Service number 1155878-02-6, demonstrates how removal of a single substituent significantly alters the molecular framework while maintaining the core difluoromethoxy-bromobenzaldehyde structure.

The positional relationships become more complex when examining 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde, which carries the molecular formula C₉H₇BrF₂O₃ and molecular weight 281.05 grams per mole. This compound, registered as Chemical Abstracts Service number 929341-47-9, substitutes a methoxy group for the ethoxy group present in the target compound, illustrating how alkoxy chain length influences molecular properties.

Further examination of positional isomerism reveals 3-Bromo-2-(difluoromethoxy)benzaldehyde, which repositions the difluoromethoxy group from the 4-position to the 2-position relative to the aldehyde functionality. This isomer, bearing Chemical Abstracts Service number 1249999-12-9, demonstrates how proximity relationships between functional groups can create entirely different compounds despite identical molecular formulas.

The compound 4-(difluoromethoxy)-3-ethoxybenzaldehyde presents another instructive comparison, maintaining both the difluoromethoxy and ethoxy groups but eliminating the bromine substitution entirely. This structural variation illustrates how halogen presence significantly affects both molecular weight and electronic properties while preserving the core difluoromethoxy-ethoxybenzaldehyde framework.

Additional structural diversity appears in compounds like 3-Bromo-4-ethoxybenzaldehyde, which eliminates the difluoromethoxy group while retaining bromine and ethoxy substitution. This compound, with molecular formula C₉H₉BrO₂ and molecular weight 229.07 grams per mole, demonstrates how fluorine incorporation fundamentally alters molecular architecture and properties. The systematic study of these positional isomers reveals how contemporary organofluorine chemistry enables precise control over molecular structure and properties through strategic placement of functional groups.

Eigenschaften

IUPAC Name |

3-bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O3/c1-2-15-8-4-6(5-14)3-7(11)9(8)16-10(12)13/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGRESFVZPNRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of difluoromethoxy-substituted aromatic aldehydes, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The presence of the difluoromethoxy group may enhance the anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

- Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways.

The biological activity of this compound is hypothesized to be mediated through:

- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways related to inflammation and tumor growth.

- Enzyme Interaction : It could inhibit enzymes that are crucial for the progression of certain diseases, particularly in cancer and inflammatory conditions.

Case Studies

- Antitumor Activity :

- Anti-inflammatory Effects :

Data Table: Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde exhibits promising antimicrobial activities. It has been studied for its ability to inhibit the growth of various bacterial strains, potentially serving as a lead compound in the development of new antibiotics. The mechanism of action may involve the modulation of specific enzymes or receptors essential for bacterial survival and proliferation.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Initial studies suggest that it may inhibit cancer cell proliferation by targeting critical signaling pathways involved in cell growth and survival. The difluoromethoxy group enhances its interaction with biological membranes, which could improve its efficacy as an anticancer agent .

Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). The synthesis process typically involves multi-step reactions where this compound acts as a key building block .

Structure-Activity Relationship Studies

The unique combination of functional groups in this compound allows for extensive structure-activity relationship (SAR) studies. Researchers can modify the compound to enhance its biological activity or reduce toxicity, providing insights into the design of more effective therapeutic agents. The lipophilicity imparted by the difluoromethoxy group is particularly beneficial for optimizing drug-like properties .

Material Science Applications

Beyond medicinal chemistry, this compound's unique chemical properties make it suitable for applications in materials science. Its ability to form stable complexes with metals could be exploited in catalysis or as a precursor for advanced materials with tailored properties.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

3-Bromo-4-methoxy-5-ethoxybenzaldehyde

- Structural Difference : Replaces the difluoromethoxy group with methoxy.

- Physical Properties : Molecular weight is ~30–40 g/mol lower than 3-bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde due to the absence of two fluorine atoms.

4-(Difluoromethoxy)-3,5-diethoxybenzaldehyde

- Structural Difference : Lacks the bromo substituent at position 3.

- The electron-withdrawing effect of bromo also alters the aldehyde’s electrophilicity.

a-Bromo-3,5-difluorotoluene

- Impact : The absence of the aldehyde group limits its use in condensation or oxidation reactions. Reported boiling point is 65°C, significantly lower than expected for the target compound due to reduced polarity .

2,6-Difluoro-4-iodoanisole

- Structural Difference : Methoxy and iodo substituents on an anisole backbone.

- Impact : Iodo’s larger atomic radius compared to bromo may hinder reaction kinetics in substitution reactions. The refractive index (1.5560) suggests distinct optical properties compared to the target compound .

Data Tables

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | ~331 (estimated) | Br, OCHF₂, OCH₂CH₃ | N/A | Pharmaceutical intermediates |

| a-Bromo-3,5-difluorotoluene | 207.02 | Br, F, F | 65 | Halogenation reactions |

| 2,6-Difluoro-4-iodoanisole | 270.02 | I, F, F, OCH₃ | N/A | Organic synthesis |

Research Findings

- Synthetic Challenges : Evidence from analogous compounds (e.g., pantoprazole synthesis) highlights risks of overoxidation during preparation, particularly when halogen and ether groups are present .

- Stability : Halogenated benzaldehydes are prone to oxidation; the difluoromethoxy group may mitigate this by sterically shielding the aldehyde.

Vorbereitungsmethoden

Difluoromethoxylation of Hydroxylated Benzaldehydes

- Starting Material : 3,4-Dihydroxybenzaldehyde or derivatives.

- Reagent : Solid sodium chlorodifluoroacetate as a difluoromethylation agent.

- Catalysts and Conditions : Alkali such as sodium carbonate or potassium hydroxide; solvents like dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO).

- Temperature : 60–120 °C.

- Outcome : Selective difluoromethylation at the 4-hydroxyl position to form 3-hydroxy-4-(difluoromethoxy)benzaldehyde with yields up to 57%, improving over previous methods with 30–40% yields and fewer by-products (~3.7%).

Bromination

- Precursor : 4-(difluoromethoxy)-5-ethoxybenzaldehyde or 4-(difluoromethoxy)-5-methoxybenzaldehyde.

- Reagents : Bromine (Br2) or N-bromosuccinimide (NBS).

- Solvent : Dichloromethane or acetonitrile.

- Conditions : Controlled temperature and stoichiometry to ensure selective bromination at the 3-position.

- Industrial Scale : Continuous flow reactors and automated systems improve yield and reproducibility.

Detailed Reaction Scheme Overview

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Difluoromethoxylation | 3,4-Dihydroxybenzaldehyde | Sodium chlorodifluoroacetate, Na2CO3, DMF, 60-120 °C | 3-Hydroxy-4-(difluoromethoxy)benzaldehyde | ~57 | High selectivity, reduced by-products |

| 2 | Alkylation | 3-Hydroxy-4-(difluoromethoxy)benzaldehyde | Ethyl bromide, base, phase transfer catalyst | 3-Hydroxy-4-(difluoromethoxy)-5-ethoxybenzaldehyde | Variable | Introduces ethoxy group |

| 3 | Bromination | 4-(Difluoromethoxy)-5-ethoxybenzaldehyde | Br2 or NBS, DCM or acetonitrile, controlled temp | 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde | High | Selective bromination at 3-position |

Research Findings and Optimization

- The use of solid sodium chlorodifluoroacetate as a difluoromethyl reagent is advantageous due to ease of handling, environmental friendliness, and improved reaction safety and yield.

- Reaction temperature optimization between 60–120 °C balances reaction rate and selectivity.

- Alkali choice (sodium carbonate, bicarbonate, hydroxide, potassium hydroxide, etc.) influences yield and purity; sodium carbonate is commonly preferred for moderate basicity.

- Solvent choice impacts solubility and reaction kinetics; DMF and DMSO are effective polar aprotic solvents facilitating difluoromethylation.

- Bromination requires careful control to avoid polybromination or side reactions; NBS is often preferred for milder and more selective bromination.

- Industrial processes may utilize continuous flow reactors to maintain consistent reaction conditions, enhancing reproducibility and scalability.

Summary Table of Preparation Parameters

| Parameter | Range/Options | Effect on Reaction |

|---|---|---|

| Difluoromethylation reagent | Sodium chlorodifluoroacetate (solid) | High yield, safe handling |

| Alkali | Na2CO3, NaHCO3, NaOH, KOH, K2CO3, KHCO3 | Influences selectivity and yield |

| Solvent | DMF, DMAc, DMSO, water, or mixtures | Solubility and reaction rate |

| Temperature | 60–120 °C | Higher temp increases rate but may reduce selectivity |

| Bromination reagent | Br2, NBS | Selective bromination at 3-position |

| Bromination solvent | Dichloromethane, acetonitrile | Solvent polarity affects bromination control |

The preparation of This compound involves a strategic sequence of selective difluoromethylation, alkylation, and bromination steps. Recent advances employing solid sodium chlorodifluoroacetate as a difluoromethyl source have significantly improved yields and reduced impurities in the key intermediate step. Controlled bromination using NBS or bromine in appropriate solvents ensures regioselective introduction of the bromine substituent. The ethoxy group is introduced via alkylation if not present initially. Industrial methods leverage continuous flow and automation to optimize scalability and consistency.

This synthetic approach is supported by diverse patent literature and chemical research findings, providing a robust and efficient pathway to this specialized benzaldehyde derivative with applications in pharmaceutical and fine chemical synthesis.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde, and what methodologies address them?

- Answer : Synthesis involves sequential functionalization of the benzaldehyde core. For example:

Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions, ensuring regioselectivity .

Etherification : Install difluoromethoxy and ethoxy groups via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, requiring anhydrous conditions and catalysts like CuI .

Aldehyde protection : Protect the aldehyde group during reactions using acetal or imine formation to prevent side reactions .

- Critical Parameters : Reaction temperatures (0–60°C), inert atmospheres (N₂/Ar), and stoichiometric control to avoid over-halogenation .

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoromethoxy CF₂ splitting at ~120 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution LCMS or GC-MS to verify molecular weight (C₁₀H₉BrF₂O₃; calc. ~295.0 g/mol).

- X-ray Crystallography : Resolve steric effects of bulky substituents (e.g., ethoxy vs. difluoromethoxy spatial arrangement) .

Q. How does the difluoromethoxy group influence the compound’s stability and reactivity?

- Answer : The -OCF₂ group is electron-withdrawing, enhancing electrophilic reactivity at the para position. However, its stability under acidic/basic conditions requires careful pH control (pH 6–8 preferred) .

- Degradation Pathways : Hydrolysis of the difluoromethoxy group to -OH under strong acids/bases; monitor via TLC or FT-IR (loss of C-F stretches at ~1150 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity be achieved when introducing multiple substituents on the benzaldehyde core?

- Answer :

- Directing Groups : Use -NO₂ or -NH₂ as temporary directing groups to position bromine or ethers, followed by removal/reduction .

- Ortho-Para Directors : Ethoxy (-OCH₂CH₃) at the 5-position directs electrophiles to the 3- and 4-positions via resonance effects .

- Case Study : In 4-(difluoromethoxy)-3-fluorobenzaldehyde, fluorine’s electronegativity directs bromine to the less hindered 3-position .

Q. What mechanistic insights explain competing side reactions during SNAr reactions with difluoromethoxy groups?

- Answer :

- Nucleophile Competition : Fluoride ions (from -OCF₂ hydrolysis) can displace other nucleophiles, requiring scavengers like Na₂CO₃ .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may accelerate OCF₂ hydrolysis; balance with low temperatures (0–25°C) .

- Data Table :

| Solvent | Reaction Yield (%) | Side Product (%) |

|---|---|---|

| DMF | 78 | 12 (hydrolysis) |

| THF | 65 | 5 |

| Toluene | 42 | 3 |

| Data adapted from similar SNAr systems . |

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

- Answer :

- Schiff Base Formation : React the aldehyde with amines to generate imines for metal-organic frameworks (MOFs) or bioactive ligands .

- Cross-Coupling : Suzuki-Miyaura coupling at the 3-bromo position to attach aryl/heteroaryl groups for drug candidates .

Contradictions and Validation

- Synthetic Routes : suggests inert atmospheres for etherification, while uses Na₂CO₃ in EtOH; validate by comparing yields under both conditions.

- Regioselectivity : reports bromine at the 3-position via steric control, whereas uses directing groups. Cross-validate with DFT calculations.

Excluded Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.